Hydrogen sulfite

描述

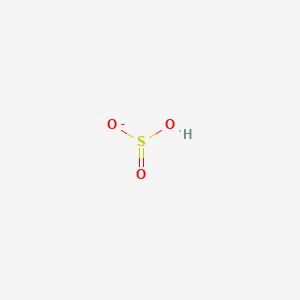

Hydrogensulfite is a sulfur oxoanion. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a conjugate base of a sulfurous acid. It is a conjugate acid of a sulfite.

属性

CAS 编号 |

15181-46-1 |

|---|---|

分子式 |

HSO3(−) HO3S- |

分子量 |

81.07 g/mol |

IUPAC 名称 |

hydrogen sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |

InChI 键 |

LSNNMFCWUKXFEE-UHFFFAOYSA-M |

SMILES |

OS(=O)[O-] |

规范 SMILES |

OS(=O)[O-] |

其他CAS编号 |

15181-46-1 |

物理描述 |

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |

同义词 |

isulfite H2S(D2S) hydrogen sulfite hydrosulfite |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydrogen Sulfite for Experimental Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of sodium hydrogen sulfite (NaHSO₃), commonly known as sodium bisulfite, a versatile reagent with critical applications in experimental research, particularly in the fields of epigenetics and drug formulation. This document outlines detailed experimental protocols, quantitative data on synthesis and purification, and safety considerations essential for laboratory personnel.

Introduction to this compound in Research

Sodium this compound is a chemical compound with the formula NaHSO₃. In aqueous solutions, it exists as sodium cations (Na⁺) and bisulfite anions (HSO₃⁻)[1]. Its utility in research is primarily attributed to its reducing properties and its ability to selectively react with certain organic functional groups.

One of the most significant applications of sodium bisulfite is in the field of epigenetics, specifically in bisulfite sequencing . This technique is the gold standard for studying DNA methylation, a key epigenetic modification involved in gene regulation, development, and disease[2][3]. Treatment of DNA with bisulfite converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status of every cytosine in the genome at single-base resolution[4][5].

Furthermore, sodium bisulfite is employed as an antioxidant and preservative in pharmaceutical formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs)[6][7]. Its ability to form crystalline adducts with aldehydes and ketones also makes it a valuable tool for the purification of these compounds[8][9][10].

Synthesis of Sodium this compound

The laboratory-scale synthesis of sodium this compound typically involves the reaction of sulfur dioxide (SO₂) with a solution of a suitable sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)[1].

Experimental Protocol: Synthesis from Sodium Carbonate and Sulfur Dioxide

This protocol describes a common laboratory method for the preparation of sodium bisulfite.

Materials:

-

Sodium carbonate (Na₂CO₃), pure crystallized

-

Copper turnings or clippings

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol

-

Anhydrous calcium chloride (CaCl₂)

Equipment:

-

Gas generation flask with a gas outlet tube

-

Washing bottle

-

Reaction flask

-

Vacuum evaporation setup

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

Sulfur Dioxide Generation: In a gas generation flask, carefully heat 50 g of copper turnings with 200 g of concentrated sulfuric acid. The generated sulfur dioxide gas should be passed through a washing bottle containing water to remove any acid spray[6].

-

Reaction: Prepare a solution of pure crystallized sodium carbonate in a reaction flask. Bubble the washed sulfur dioxide gas through the sodium carbonate solution until the evolution of carbon dioxide ceases. This indicates the completion of the reaction[6]. The chemical reaction is: Na₂CO₃ + 2SO₂ + H₂O → 2NaHSO₃ + CO₂

-

Crystallization: Remove the water from the resulting solution by vacuum evaporation. Continue the evaporation until sodium bisulfite crystals begin to form[6].

-

Isolation and Washing: Cool the solution to promote further crystallization. Collect the crystals by filtration and wash them with a small amount of cold water, followed by a wash with ethanol[6].

-

Drying: Dry the purified sodium bisulfite crystals in a vacuum desiccator over anhydrous calcium chloride[6].

Quantitative Data for Synthesis

The yield and purity of synthesized sodium bisulfite can vary depending on the reaction conditions and the purity of the starting materials.

| Synthesis Method | Reactants | Molar Ratio (Base:SO₂) | Reported Purity | Reference |

| Sodium Carbonate Reaction | Sodium Carbonate, Sulfur Dioxide | 1:2 | >99% | [7] |

| Sodium Bicarbonate Reaction | Sodium Bicarbonate, Sulfur Dioxide | 2:2 | 96.5% (based on SO₂ content) | [7] |

| Sodium Hydroxide Reaction | Sodium Hydroxide, Sulfur Dioxide | 1:1 (for NaHSO₃) | High | [7] |

Purification of this compound

For many research applications, particularly in molecular biology, high-purity sodium bisulfite is required. Recrystallization and the formation of adducts with aldehydes are common purification methods.

Experimental Protocol: Purification by Adduct Formation with an Aldehyde

This method leverages the reversible reaction of bisulfite with aldehydes to form a crystalline adduct, which can be easily separated from impurities and then decomposed to regenerate the purified bisulfite.

Materials:

-

Crude sodium bisulfite

-

A suitable aldehyde (e.g., benzaldehyde)

-

Methanol or another suitable solvent

-

Saturated sodium bisulfite solution (freshly prepared)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., hexanes, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Reaction flask with a stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Adduct Formation: Dissolve the crude sodium bisulfite in a minimal amount of a water-miscible solvent like methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite and then add the aldehyde to the mixture while stirring. The bisulfite adduct will precipitate as a solid[10].

-

Isolation of Adduct: Collect the precipitated adduct by filtration. Wash the solid with a non-polar organic solvent such as hexanes to remove any unreacted aldehyde and other organic impurities[10].

-

Regeneration of Aldehyde (and recovery of bisulfite solution): To recover the aldehyde, the adduct can be decomposed. If the goal is to purify the bisulfite, the principle is to separate the adduct from the initial impurities. The aqueous layer containing the bisulfite adduct can be washed with an organic solvent to remove organic impurities.

-

Recovery of Purified Bisulfite Solution: After washing, the aqueous solution containing the purified bisulfite adduct can be used directly for some applications, or the bisulfite can be regenerated by carefully adjusting the pH.

Quantitative Data for Purification

The efficiency of purification can be assessed by the purity of the final product.

| Purification Method | Target Compound | Purity of Adduct | Overall Yield | Final Product Purity | Reference |

| Bisulfite Adduct Formation | Fatty Aldehyde | 83% (by HPLC-CAD) | 90% | Not specified for bisulfite | [8] |

| Bisulfite Adduct Formation | ALC-0315 (lipid) intermediate | Not specified | 64% (final step) | 97.3% (of ALC-0315) | [8] |

| Liquid-Liquid Extraction with Bisulfite | Removal of Benzaldehyde | Not applicable | >95% removal from mixture | Not applicable | [7][11] |

Purity Analysis

The purity of synthesized and purified sodium bisulfite can be determined using various analytical techniques, with iodometric titration being a classic and reliable method.

Experimental Protocol: Iodometric Titration

This protocol determines the concentration of bisulfite by its reaction with a known excess of iodine, followed by back-titration of the unreacted iodine with sodium thiosulfate.

Materials:

-

Sodium bisulfite sample

-

Standardized 0.1 N iodine solution

-

10% Hydrochloric acid (HCl) solution

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

Equipment:

-

Analytical balance

-

Erlenmeyer flask

-

Burette

Procedure:

-

Accurately weigh approximately 0.47 g of the sodium bisulfite sample.

-

Add the sample to a mixture of 100.0 mL of 0.1 N iodine solution and 5 mL of 10% hydrochloric acid solution in an Erlenmeyer flask.

-

Swirl the flask gently until the sample is completely dissolved.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution.

-

Near the endpoint (when the solution turns pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

The amount of bisulfite in the sample is calculated based on the amount of iodine consumed. One milliliter of 0.1 N iodine consumed is equivalent to 0.003203 g of SO₂.

HPLC Method for Purity Assessment

A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method can also be used for the determination of sodium bisulfite.

Typical HPLC Parameters:

-

Column: Zorbax CN (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: A buffer mixture of 0.03 M tetrabutylammonium hydrogen sulfate, 0.01 M potassium dihydrogen orthophosphate, and acetonitrile (70:30 v/v)

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 215 nm

-

Run Time: 10 minutes

This method can effectively separate sodium bisulfite from its degradation products and other components in a formulation[12][13][14].

Mandatory Visualizations

Experimental Workflow: Bisulfite Sequencing for DNA Methylation Analysis

Caption: Workflow for DNA methylation analysis using bisulfite sequencing.

Chemical Reaction: Aldehyde Purification via Bisulfite Adduct Formation

References

- 1. Sodium bisulfite - Wikipedia [en.wikipedia.org]

- 2. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 3. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]

- 4. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Workup [chem.rochester.edu]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 12. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

hydrogen sulfite solution stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Hydrogen Sulfite Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HSO₃⁻), commonly available as sodium bisulfite (NaHSO₃), is a widely used inorganic compound in the pharmaceutical, food, and chemical industries.[1][2] It primarily functions as a reducing agent and antioxidant, protecting sensitive active pharmaceutical ingredients (APIs) and other excipients from oxidative degradation.[1][2] In aqueous solutions, this compound exists in a complex equilibrium with sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), and sulfite ions (SO₃²⁻).[3] However, its inherent reactivity makes its solutions prone to degradation, primarily through oxidation, which can impact product quality, efficacy, and safety. This guide provides a comprehensive overview of the stability of this compound solutions, detailing the primary degradation pathways, influencing factors, and the experimental methodologies used for its analysis.

Core Degradation Pathway: Oxidation

The principal degradation route for this compound in aqueous solutions is oxidation, especially in the presence of dissolved oxygen. The this compound ion is oxidized to the more stable sulfate ion (SO₄²⁻).[2] This process can be significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

The overall reaction with oxygen is:

2HSO₃⁻ + O₂ → 2SO₄²⁻ + 2H⁺

This reaction is complex and can be accelerated by catalysts such as transition metal ions.[4][5]

Factors Influencing Oxidative Degradation

Several environmental and chemical factors can significantly alter the rate of this compound degradation.

-

pH / Acidity: The stability of sulfur(IV) solutions is highly dependent on pH. The oxidation reaction rate is significantly influenced by acidity, with a much greater rate observed at lower pH values.[4][6] For instance, one study found the oxidation rate at pH 2.1 to be five times greater than at pH 2.6 and thirty times greater than at pH 3.4.[4]

-

Temperature: An increase in temperature generally accelerates the degradation of this compound solutions.[7] Decomposition can occur upon heating, which may release sulfur dioxide gas.[8]

-

Presence of Oxygen: this compound solutions are sensitive to air.[9] The presence of oxygen promotes oxidation to sulfate, a process that also lowers the pH of the medium, further accelerating decomposition.[9] To maintain stability, solutions should be kept under an inert atmosphere.[9]

-

Metal Ion Catalysis: Trace amounts of transition metal ions can act as catalysts for the oxidation of S(IV) species.[4][5] For example, Cr(VI) has been shown to have a catalytic effect.[4][10] Conversely, some metal ions like Cr(III) and V(V) can have an inhibitory effect on the oxidation process.[4][10]

The primary degradation pathways for this compound are summarized in the diagram below.

Quantitative Stability Data

The stability of this compound is often quantified by kinetic studies that measure its rate of degradation under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Effect of pH on the Oxidation Rate Constant of S(IV)

| pH | Temperature (°C) | Rate Constant (K) | Reference |

|---|---|---|---|

| 2.1 | 25.0 | 2.3 x 10⁻² mg⁻¹ L s⁻¹ | [4] |

| 2.6 | 25.0 | 4.3 x 10⁻³ mg⁻¹ L s⁻¹ | [4] |

| 3.4 | 25.0 | 8.0 x 10⁻⁴ mg⁻¹ L s⁻¹ | [4] |

| 2.1 - 4.5 | 25.0 | 8.0 ± 0.5 x 10⁻⁴ s⁻¹ (uncatalyzed) |[4] |

Table 2: Effect of Catalysts and Inhibitors on S(IV) Oxidation

| Substance | Concentration (mg L⁻¹) | pH | Temperature (°C) | Effect | Reference |

|---|---|---|---|---|---|

| Cr(VI) | 0.2, 0.5, 1.0 | 2.0 - 4.5 | 11.0, 25.0, 35.0 | Catalytic | [10] |

| Cr(III) | 1.0 | 3.0, 5.2 | 25.0 | Inhibitory (forms stable complex) | [10] |

| V(V) | - | - | - | Inhibitory | [4] |

| Cd(II) | - | - | - | No catalytic effect | [4] |

| Cl⁻ | 10, 40 | 3.0, 5.2 | 25.0 | No catalytic effect under these conditions |[10] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound solutions requires robust analytical methods capable of accurately quantifying the parent compound and its degradation products.

Stability-Indicating RP-HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of sodium bisulfite in injectable dosage forms, demonstrating its utility in stability studies.[1][11][12]

-

Chromatographic Conditions:

-

Method Validation: The method was validated according to International Conference on Harmonization (ICH) guidelines and was shown to be linear over a concentration range of 10 to 990 µg/mL, with a limit of quantification of 10 µg/mL.[1][11]

-

Forced Degradation Studies: The stability-indicating capability was established by performing forced degradation experiments, demonstrating the method's ability to separate the analyte from degradation products and other formulation components.[1]

Kinetic Studies of Aqueous S(IV) Oxidation

To determine the kinetic constants of oxidation, controlled laboratory experiments are performed.

-

Experimental Setup:

-

A 500 mL round-bottom reactor is often used, equipped with an impeller for mixing and ports for introducing reagents and gases.[4]

-

Air is continuously bubbled through the solution at a controlled flow rate.[4]

-

The temperature is maintained using a thermostatic bath.

-

The pH of the solution is controlled by adding variable amounts of acid or base (e.g., HNO₃ or NaOH).[4]

-

-

Procedure:

-

An aqueous solution is prepared and its pH is adjusted.[4]

-

A fresh aqueous S(IV) solution is added to achieve the desired initial concentration (e.g., 8.0 mg/L).[4]

-

If studying catalysis, the metal ion solution is added.

-

Air is bubbled through the solution to initiate oxidation.[4]

-

Aliquots are withdrawn at specific time intervals.

-

-

Analysis:

-

The reaction in the aliquots is immediately quenched to stop further oxidation.[4]

-

The rate of reaction can be monitored by measuring the formation of acid (H⁺) either through changes in electrical conductivity or by using a pH-stat to measure the rate of base addition required to maintain a constant pH.[5]

-

The concentration of remaining S(IV) and formed S(VI) (sulfate) can be determined using methods like ion chromatography.

-

Conclusion

The stability of this compound solutions is a critical parameter for professionals in drug development and chemical research. The primary degradation pathway is oxidation to sulfate, a reaction that is highly sensitive to pH, temperature, the presence of dissolved oxygen, and metal ion catalysts. Understanding these factors is essential for developing stable formulations and ensuring product integrity. The use of validated, stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein, is crucial for accurately monitoring the concentration of this compound and characterizing its degradation profile during stability studies. By controlling the solution's environment—maintaining a higher pH, lower temperature, and using an inert atmosphere—the shelf-life and efficacy of products containing this compound can be significantly enhanced.

References

- 1. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 3. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wpw.bnl.gov [wpw.bnl.gov]

- 6. scielo.br [scielo.br]

- 7. Study on Stability of Hydrogen Sulfide Solution under Different Alkaline and Temperature Conditions [lhjyhxfc.mat-test.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Thermodynamic Properties of Aqueous Hydrogen Sulfite Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for aqueous hydrogen sulfite (HSO₃⁻) solutions. It includes key thermodynamic parameters, detailed experimental protocols for their determination, and a visualization of the equilibria involved. This information is crucial for understanding the behavior of this compound in various chemical and biological systems, which is of significant interest in fields ranging from atmospheric chemistry to pharmacology.

Core Thermodynamic Data

The thermodynamic stability and reactivity of aqueous this compound are defined by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). These values, determined at standard conditions (298.15 K and 1 bar), are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Reference(s) |

| Standard Enthalpy of Formation (aqueous) | ΔfH° | -631.83 ± 0.15 kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (aqueous) | ΔfG° | -527.8 kJ/mol | |

| Standard Molar Entropy (aqueous) | S° | 139.7 J/(mol·K) (calculated) | |

| Enthalpy of Acid Dissociation | ΔH° | -3.59 ± 0.10 kJ/mol | [2] |

| Heat Capacity Change of Acid Dissociation | ΔCp° | -262 ± 7 J/(K·mol) | [2] |

| Volume Change of Acid Dissociation | ΔV° | -28.7 ± 1.0 cm³/mol | [2] |

Note: The standard molar entropy was calculated using the relationship ΔfG° = ΔfH° - TΔfS°, where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation. The standard molar entropy (S°) is then derived from the entropies of the constituent elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of aqueous this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

This protocol outlines the determination of the standard enthalpy of formation of the aqueous this compound ion by measuring the enthalpy of solution of a suitable sulfite salt, such as sodium sulfite (Na₂SO₃).

Apparatus:

-

Isoperibol solution calorimeter (e.g., Parr 1455 Solution Calorimeter)

-

High-precision thermometer (±0.001 K)

-

Calibrated burette

-

Stirring mechanism

-

Data acquisition system

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in deionized water.

-

Sample Preparation: A precisely weighed amount of anhydrous sodium sulfite (Na₂SO₃) is placed in a sealed sample holder.

-

Solvent Preparation: A known volume of deionized water is placed in the calorimeter's reaction vessel and allowed to reach thermal equilibrium.

-

Dissolution: The sealed sample holder is submerged in the water, and once the temperature is stable, the salt is released into the water with continuous stirring.

-

Temperature Measurement: The temperature change of the solution is recorded at regular intervals until a stable final temperature is reached.

-

Data Analysis: The heat of solution (q_soln) is calculated from the temperature change and the heat capacity of the calorimeter and the solution. The molar enthalpy of solution (ΔH_soln) is then determined.

-

Calculation of ΔfH°(HSO₃⁻, aq): The standard enthalpy of formation of the this compound ion is calculated using Hess's Law, incorporating the known standard enthalpies of formation of Na⁺(aq), SO₃²⁻(aq), H⁺(aq), and the enthalpy of the reaction SO₃²⁻(aq) + H⁺(aq) ⇌ HSO₃⁻(aq).

Potentiometric Titration for Gibbs Free Energy of Formation

This protocol describes the use of potentiometric titration to determine the equilibrium constant (K) for the dissociation of sulfurous acid (H₂SO₃), which can then be used to calculate the standard Gibbs free energy of formation of the this compound ion.

Apparatus:

-

High-impedance potentiometer or pH meter with millivolt scale

-

Glass pH electrode and a reference electrode (e.g., Ag/AgCl)

-

Burette

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Electrode Calibration: The pH electrode is calibrated using standard buffer solutions of known pH.

-

Solution Preparation: A dilute solution of sodium bisulfite (NaHSO₃) of known concentration is prepared in a thermostated vessel.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Potential Measurement: The potential (in millivolts) or pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.

-

Data Analysis: A titration curve is constructed by plotting the measured potential/pH against the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve.

-

Calculation of pKa: The pKa for the dissociation of H₂SO₃ to HSO₃⁻ is determined from the pH at the half-equivalence point.

-

Calculation of ΔfG°(HSO₃⁻, aq): The equilibrium constant (K_a) is calculated from the pKa. The standard Gibbs free energy of the dissociation reaction is then calculated using the equation ΔG° = -RTln(K_a). Finally, the standard Gibbs free energy of formation of the this compound ion is determined using the known ΔfG° values for the other species in the reaction (H₂O, H₂SO₃, H⁺). A similar approach can be used for the dissociation of HSO₃⁻ to SO₃²⁻.[3]

Equilibria in Aqueous Sulfite Systems

The chemistry of aqueous this compound is governed by a series of pH-dependent equilibria involving sulfur dioxide, sulfurous acid, bisulfite, and sulfite ions. The following diagram illustrates these relationships.

Caption: pH-dependent equilibria of sulfur(IV) species in aqueous solution.

References

A Historical Overview of Hydrogen Sulfite in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the pivotal roles hydrogen sulfite and its related ionic forms (bisulfite and sulfite) have played in the advancement of chemical synthesis. From foundational industrial processes to the development of key synthetic methodologies for creating complex organic molecules, the unique reactivity of this sulfur-based reagent has been indispensable. This document details its application in the delignification of wood, the purification of carbonyl compounds, and its central role in named reactions that form the bedrock of amino acid and heterocyclic chemistry.

The Sulfite Process for Pulp and Paper Production: A Revolution in Materials Science

The mid-19th century saw a critical need for a scalable alternative to rags for papermaking. The development of the sulfite process was a landmark achievement in industrial chemistry, enabling the efficient production of wood pulp.

Historical Context: The use of sulfurous acid to treat wood was first explored by Julius Roth in 1857. However, it was the American chemist Benjamin Chew Tilghman who, in 1867, was granted a U.S. patent for a process using calcium bisulfite, Ca(HSO3)2, to pulp wood.[1][2] This process was commercialized in the 1870s, with the first commercial sulfite pulp mill being built in Sweden in 1874, which utilized magnesium as the counter-ion based on the work of Carl Daniel Ekman.[2] By 1900, sulfite pulping had become the dominant method for producing wood pulp worldwide.[3]

The process relies on the ability of aqueous solutions of sulfite and bisulfite ions to cleave the ether bonds within lignin, a complex polymer that binds cellulose fibers together in wood.[3] This chemical digestion solubilizes the lignin as lignosulfonates, which can then be washed away, leaving behind nearly pure cellulose fibers.[3]

Experimental Protocol: Historical Calcium Bisulfite Pulping (Conceptual)

This protocol is a conceptual representation based on the principles of the early sulfite process. Specific parameters varied significantly between mills.

-

Preparation of Cooking Liquor: An acidic solution of calcium bisulfite was prepared by reacting sulfur dioxide (SO2) gas with an aqueous slurry of calcium carbonate (limestone).

-

Digestion: Wood chips were loaded into a large, sealed digester. The calcium bisulfite cooking liquor was added to the wood chips.

-

Heating: The digester was heated to temperatures ranging from 130 to 160 °C for a period of 4 to 14 hours.[3] The pressure inside the digester was elevated to ensure the penetration of the liquor into the wood chips.

-

Delignification: During the heating process, the acidic bisulfite solution reacted with the lignin in the wood, breaking it down into soluble lignosulfonates.

-

Pulp Washing: After the digestion was complete, the pressure was released, and the resulting pulp was washed with water to remove the spent cooking liquor and the dissolved lignin.

-

Screening and Bleaching: The washed pulp was then screened to remove any uncooked wood chips and could be further bleached to achieve a desired brightness.

Quantitative Data: Sulfite Pulping Process Parameters

| Parameter | Historical Range/Value | Notes |

| Pulping Temperature | 130 - 160 °C | Higher temperatures reduced cooking time but could also lead to cellulose degradation.[3] |

| Pulping Time | 4 - 14 hours | Dependent on wood type, liquor concentration, and temperature.[3] |

| pH of Cooking Liquor | 1.5 - 5 | The process was conducted under acidic conditions.[3] |

| Pulp Yield | 40 - 55% | Generally higher than the competing Kraft process.[4][5] |

| Key Reagent | Calcium Bisulfite | Magnesium, sodium, and ammonium bisulfites were also used.[3] |

Purification of Aldehydes via Bisulfite Adduct Formation

A classic and historically significant application of this compound in the organic chemistry laboratory is the purification of aldehydes. This method leverages the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of an aldehyde.

Historical Context: The reaction of aldehydes with sodium bisulfite to form crystalline adducts has been a standard procedure in organic chemistry for well over a century. This method provides a straightforward way to separate aldehydes from reaction mixtures containing other organic compounds that do not react with bisulfite, such as alcohols, esters, and most ketones (with the exception of unhindered methyl ketones).[6] The resulting α-hydroxysulfonic acid salt is typically soluble in water, allowing for its separation from water-insoluble organic impurities via extraction.[7] The aldehyde can then be regenerated by treating the aqueous solution of the adduct with either acid or base.[6]

Experimental Protocol: Purification of Benzaldehyde using Sodium Bisulfite (Historical)

This protocol is representative of a typical early 20th-century laboratory procedure.

-

Adduct Formation: An impure sample of benzaldehyde is placed in a flask and shaken vigorously with a saturated aqueous solution of sodium bisulfite. The flask is cooled in an ice bath to promote crystallization of the adduct.

-

Isolation of the Adduct: The crystalline precipitate of the benzaldehyde-bisulfite adduct is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any adhering impurities.

-

Regeneration of the Aldehyde: The purified adduct is then transferred to a flask containing a dilute aqueous solution of sodium carbonate or hydrochloric acid. The mixture is heated, causing the adduct to decompose and regenerate the pure benzaldehyde, which often separates as an oil.

-

Extraction and Drying: The regenerated benzaldehyde is separated from the aqueous layer using a separatory funnel. The organic layer is then washed with water, dried over anhydrous calcium chloride, and distilled to yield the purified product.

Quantitative Data: Stability of Aldehyde-Bisulfite Adducts

The stability of the bisulfite adduct is crucial for the success of this purification method. The equilibrium constants for the formation of various aldehyde-bisulfite adducts provide a quantitative measure of this stability.

| Aldehyde | Stability Constant (K₁) in M⁻¹ | Temperature (°C) |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 25 |

| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 25 |

Data sourced from a 1988 study, providing a modern quantitative perspective on this historical reaction.

Reaction Workflow: Aldehyde Purification

Caption: Workflow for the purification of an aldehyde using sodium bisulfite.

Reaction Mechanism: Bisulfite Addition to an Aldehyde

Caption: Mechanism of nucleophilic addition of bisulfite to an aldehyde.

The Bucherer-Bergs Reaction: Synthesis of Hydantoins and Amino Acid Precursors

The Bucherer-Bergs reaction is a multi-component reaction that provides an efficient route to 5,5-disubstituted hydantoins, which are important precursors to α-amino acids and possess a range of biological activities.

Historical Context: First reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s and 1930s, this reaction involves the condensation of a ketone (or aldehyde) with potassium cyanide and ammonium carbonate.[8][9] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile intermediate, followed by cyclization to the hydantoin.[8]

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (Historical)

This protocol is based on the general conditions described in early publications.

-

Reaction Setup: In a suitable reaction vessel, acetone, potassium cyanide, and ammonium carbonate are combined in a molar ratio of approximately 1:2:2.[8] An aqueous ethanol solution (typically 50-60%) is used as the solvent.[10][11]

-

Heating: The reaction mixture is heated to a temperature of 60-70 °C with stirring.[12] In some cases, for less reactive ketones, the reaction is carried out in a sealed vessel at a higher temperature (e.g., 110 °C) to prevent the loss of volatile components.[11]

-

Reaction Time: The reaction is allowed to proceed for several hours (e.g., 10 hours or longer for less reactive substrates).[11]

-

Workup: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the hydantoin product.

-

Purification: The crude 5,5-dimethylhydantoin is collected by filtration and can be purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data: Bucherer-Bergs Reaction of Benzophenone

| Reactant | Reagent Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 | 10 | 7 |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 | 90 | 67 |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 110 | - | 75 |

| Benzophenone | (NH₄)₂CO₃, KCN | Propylene Glycol | - | - | 91-96 |

Data from a review, illustrating the impact of reaction conditions on yield.[11]

Reaction Mechanism: Bucherer-Bergs Reaction

Caption: Simplified mechanism of the Bucherer-Bergs hydantoin synthesis.

The Bucherer Reaction: Amination of Naphthols

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine using ammonia and aqueous sodium bisulfite.

Historical Context: This reaction was first discovered by the French chemist Robert Lepetit in 1898. However, it was Hans Theodor Bucherer who, in 1904, independently discovered its reversibility and recognized its industrial potential, leading to his name being associated with the reaction.[13][14] The reaction is particularly useful for the synthesis of dye precursors, such as aminonaphthalenesulfonic acids.[13]

Reaction Mechanism: Bucherer Reaction

The reaction proceeds through a series of addition-elimination steps, where the bisulfite plays a crucial role in activating the naphthalene ring system towards nucleophilic attack.

Caption: Mechanism of the Bucherer reaction for the amination of naphthols.

This compound as a Reducing Agent in Synthesis

Beyond its role in addition and substitution reactions, this compound has a long history as a mild reducing agent in organic synthesis.

Historical Context: In laboratory and industrial settings, sodium bisulfite or sulfite solutions have been commonly used to quench reactions involving strong oxidizing agents. For example, it can be used to neutralize excess halogens (chlorine, bromine, iodine), permanganate, or dichromate. This application is crucial for safety and for preventing unwanted side reactions during product workup. More recently, sodium sulfite has been employed as a reductant in the synthesis of N-arylsulfonamides from nitroarenes.[15] It has also found use in reducing diazonium salts to prepare hydrazine compounds with yields up to 90%.[16]

Experimental Protocol: Quenching of an Oxidation Reaction (General)

-

Reaction Completion: Once the primary oxidation reaction is complete, the reaction mixture is cooled in an ice bath.

-

Addition of Bisulfite: A solution of sodium bisulfite is added slowly to the reaction mixture with stirring. The addition is continued until the color of the oxidizing agent (e.g., the purple of permanganate or the orange of dichromate) is discharged.

-

Workup: The quenched reaction mixture is then worked up as required, typically involving extraction of the organic product into a suitable solvent, followed by washing, drying, and purification.

Conclusion

The history of this compound in chemical synthesis is rich and varied, underscoring its versatility as a reagent. From its early, large-scale industrial use in transforming wood into paper to its more nuanced applications in the synthesis of complex organic molecules like amino acids and pharmaceuticals, this compound has been a cornerstone of chemical innovation. The reactions detailed in this guide—the sulfite pulping process, bisulfite adduct formation, the Bucherer-Bergs reaction, and the Bucherer reaction—highlight the fundamental principles of reactivity that continue to be relevant in modern chemical research and development. Understanding the historical context and the practical details of these methods provides valuable insight for today's chemists in their pursuit of new synthetic strategies.

References

- 1. historyofinformation.com [historyofinformation.com]

- 2. Pulp (paper) - Wikipedia [en.wikipedia.org]

- 3. Sulfite process - Wikipedia [en.wikipedia.org]

- 4. ruraltech.org [ruraltech.org]

- 5. US3046182A - Sulphite pulping process - Google Patents [patents.google.com]

- 6. Workup [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 16. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of Concentrated Hydrogen Sulfite Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling of concentrated hydrogen sulfite (bisulfite) solutions, intended to ensure the safety of laboratory personnel and the integrity of research outcomes. Adherence to these protocols is critical due to the potential hazards associated with bisulfite, including the release of toxic sulfur dioxide gas, corrosive properties, and cellular toxicity.

Hazard Identification and Risk Assessment

Concentrated this compound solutions, commonly available as sodium bisulfite (NaHSO₃), are acidic and act as strong reducing agents. The primary hazards are summarized below.

1.1 Chemical Hazards

-

Release of Toxic Gas: Contact with acids will liberate toxic, corrosive, and pungent sulfur dioxide (SO₂) gas.[1] Inhalation of SO₂ can cause severe respiratory irritation, bronchitis, and bronchoconstriction.[2]

-

Corrosivity: this compound solutions can be corrosive to certain metals.[3]

-

Reactivity: Reacts exothermically with strong oxidizing agents.[4] On exposure to air, it gradually oxidizes to sodium sulfate.[5]

1.2 Health Hazards

-

Acute Effects: Harmful if swallowed.[6] Causes skin irritation and serious eye damage.[1][4] Inhalation may cause respiratory irritation.[3] For some individuals, particularly those with asthma, sulfites can trigger allergic-type reactions, including anaphylaxis.[7][8]

-

Chronic Effects: Repeated or prolonged exposure may lead to dermatitis and chronic respiratory issues.[8] There is evidence that sulfites may have mutagenic effects.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

2.1 Engineering Controls

-

Ventilation: All work with concentrated this compound solutions, especially the preparation of solutions from solid sodium bisulfite and any steps involving heating or acidification, must be conducted in a certified chemical fume hood.[1] The fume hood provides essential protection from the potential release of sulfur dioxide gas.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where this compound solutions are handled.[3][10]

2.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is the final barrier between the researcher and potential exposure. The following table summarizes the required PPE.

| Body Part | Personal Protective Equipment | Specifications and Rationale | Citation(s) |

| Hands | Chemical-resistant gloves | Nitrile or rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical. | [1] |

| Eyes/Face | Safety goggles with side shields or a full-face shield | Indirect-vent, impact, and splash-resistant goggles are necessary. A face shield should be worn over goggles when there is a significant risk of splashing. | [1] |

| Body | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. For larger quantities or increased risk of splashes, a chemically resistant apron over the lab coat is advised. | [1] |

| Respiratory | NIOSH-approved respirator (if required) | A respirator is typically not required when working in a properly functioning fume hood. However, if there is a potential for exposure above the permissible limit (5 mg/m³), a written respiratory protection program must be in place, including fit-testing and training. | [1][9] |

Safe Handling and Storage Procedures

Proper procedures for the handling and storage of concentrated this compound solutions are critical to prevent accidents and maintain the chemical's stability.

3.1 Handling

-

Always prepare solutions in a chemical fume hood.

-

When dissolving solid sodium bisulfite, add it slowly to water with gentle stirring to avoid aeration, as oxygen can oxidize the bisulfite.[3]

-

Avoid contact with acids, as this will liberate toxic sulfur dioxide gas.[5]

-

Do not heat concentrated this compound solutions, as this can also cause the evolution of sulfur dioxide.[5]

-

Wash hands thoroughly after handling.[1]

3.2 Storage

-

Store in a cool, dry, well-ventilated area.[9]

-

Keep containers tightly closed to prevent oxidation from the air.[5]

-

Store away from incompatible materials, particularly acids and strong oxidizing agents.[9]

-

Use corrosive-resistant containers for storage.[3]

Experimental Protocols with Integrated Safety Measures

This compound is a common reagent in various laboratory procedures. The following protocols incorporate safety measures directly into the experimental workflow.

4.1 Protocol 1: Preparation of a Concentrated Sodium Bisulfite Solution for DNA Methylation Analysis

This protocol is adapted for the preparation of a sodium bisulfite solution used in the bisulfite conversion of DNA to study methylation patterns.

Materials:

-

Sodium bisulfite (solid)

-

Hydroquinone (solid)

-

Sodium hydroxide (NaOH)

-

Nuclease-free water

Procedure:

-

Safety First: Don all required PPE (lab coat, gloves, and safety goggles) and perform all subsequent steps in a certified chemical fume hood.

-

Prepare NaOH Solution: Prepare a 10 M NaOH solution by dissolving the appropriate amount of NaOH pellets in water. This process is highly exothermic; use a borosilicate glass container and cool the solution in an ice bath.

-

Prepare Bisulfite Solution: Slowly dissolve 8.1 g of sodium bisulfite in 16 mL of water with gentle stirring. Avoid vigorous mixing to minimize aeration.[11]

-

Adjust pH: Carefully adjust the pH of the bisulfite solution to 5.1 using the 10 M NaOH solution. This step should be done slowly as it can generate heat.[11]

-

Add Hydroquinone: Add 0.66 mL of a freshly prepared 20 mM hydroquinone solution.[11]

-

Final Volume Adjustment: Adjust the final volume to 20 mL with water. The solution is now ready for use in bisulfite conversion.[11]

4.2 Protocol 2: Quenching a Reaction with Saturated Sodium Bisulfite

This protocol describes a general procedure for quenching a reaction that contains an oxidizing agent, such as a halogen.

Materials:

-

Saturated sodium bisulfite solution

-

Reaction mixture containing an oxidizing agent

Procedure:

-

Safety First: Work within a chemical fume hood and wear all necessary PPE.

-

Cool the Reaction: Cool the reaction mixture in an ice-water bath to control the exothermic quenching reaction.[7]

-

Slow Addition: With vigorous stirring, slowly add the saturated sodium bisulfite solution dropwise to the reaction mixture.[7]

-

Monitor the Quench: Monitor the reaction for signs of completion, such as a color change (e.g., the disappearance of the color of bromine or iodine). For some reactions, potassium iodide-starch test strips can be used to test for the presence of residual oxidizing agents.[7]

-

Complete the Quench: Once the reaction is complete, stir for an additional 15-20 minutes to ensure all the oxidizing agent has been consumed.[7]

-

Proceed to Workup: The reaction is now ready for the next steps, such as extraction.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

5.1 Spills

-

Small Spills: For a small spill within a fume hood, absorb the liquid with an inert material (e.g., sand or vermiculite). The contaminated absorbent should then be placed in a sealed container for hazardous waste disposal.[4]

-

Large Spills: Evacuate the immediate area. If there is a risk of significant sulfur dioxide release, evacuate the entire lab and notify the institutional safety office. Trained emergency personnel should handle large spills.[4]

5.2 Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Do not mix this compound waste with acidic waste streams to prevent the generation of sulfur dioxide gas.

-

Neutralization: For small quantities, in-lab neutralization may be possible by slowly adding a dilute solution of a base like sodium carbonate until the pH is neutral. This must be done in a fume hood with extreme caution.[8]

-

Disposal: All this compound waste, including neutralized solutions and contaminated materials, must be collected in properly labeled, sealed containers for disposal by the institution's hazardous waste management program.[12]

Toxicology and Signaling Pathways

Sulfite is metabolized in the body by the enzyme sulfite oxidase.[11] Individuals with a deficiency in this enzyme are particularly sensitive to sulfites.[13] High concentrations of sulfite can lead to cellular toxicity through several mechanisms.

-

Oxidative Stress: Sulfite can induce the formation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[11][14]

-

Glutathione Depletion: Sulfite can react with and deplete cellular stores of glutathione (GSH), a key antioxidant, making cells more susceptible to oxidative damage.[11]

-

Enzyme Inhibition: Sulfite has been shown to inhibit key metabolic enzymes, such as glutamate dehydrogenase, which can disrupt cellular energy production.[15]

The following diagrams illustrate the workflow for emergency procedures and the toxicological pathway of sulfite.

Spill Response Workflow

Sulfite Toxicology Pathway

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the safe handling of this compound solutions.

Table 1: Toxicological Data for Sodium Bisulfite

| Parameter | Value | Species | Route | Citation(s) |

| LD50 | 2000 mg/kg | Rat | Oral | [4] |

Table 2: Exposure Limits

| Organization | Limit | Notes | Citation(s) |

| ACGIH | TLV: 5 mg/m³ | 8-hour time-weighted average | [1] |

| OSHA | PEL: 5 mg/m³ | 8-hour time-weighted average | [1] |

| NIOSH | REL: 5 mg/m³ | 10-hour time-weighted average | [1] |

Table 3: Chemical Compatibility

| Material | Compatibility | Notes | Citation(s) |

| Stainless Steel 316 | Recommended | [16] | |

| Carbon Steel | Not Recommended | [16] | |

| FKM (Viton®) | Recommended | For O-rings and seals | |

| HDPE | Suitable | For waste containers | [8] |

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular product you are using.

References

- 1. ineos.com [ineos.com]

- 2. oncodiag.fr [oncodiag.fr]

- 3. How To Make 2M Bisulfite Solution? - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 4. isg.ku.edu.tr [isg.ku.edu.tr]

- 5. guidechem.com [guidechem.com]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 12. fishersci.com [fishersci.com]

- 13. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Hydrogen Sulfite: A Versatile Precursor in Inorganic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfite (HSO₃⁻), also known as bisulfite, is a highly versatile and reactive chemical species that serves as a crucial precursor in a wide array of inorganic syntheses. Its ability to act as both a potent reducing agent and a source of sulfur makes it an invaluable tool in the creation of diverse inorganic compounds, from simple sulfur salts to complex nanomaterials. This technical guide provides an in-depth exploration of the role of this compound in inorganic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Applications in Inorganic Synthesis

This compound is primarily utilized in the synthesis of various sulfur-containing inorganic compounds. Its key applications include the production of dithionites and thiosulfates, as well as its emerging role as a reducing agent in the formation of metallic nanoparticles.

Synthesis of Dithionites

Sodium dithionite (Na₂S₂O₄), a powerful reducing agent with significant industrial applications, is commonly synthesized from sodium bisulfite. The process typically involves the reduction of a bisulfite solution. Several methods exist, with the most prominent being the zinc dust process, the formate process, and the sodium borohydride process.[1]

The zinc dust process involves a two-step reaction where an aqueous slurry of zinc dust reacts with sulfur dioxide to form zinc dithionite, which is then treated with sodium hydroxide or sodium carbonate to yield sodium dithionite.[1] The formate process utilizes sodium formate as the reducing agent in an aqueous methanol solution.[2] The sodium borohydride method employs the potent reducing agent sodium borohydride in a strongly alkaline solution.[1][3]

Synthesis of Thiosulfates

Sodium thiosulfate (Na₂S₂O₃) is another important inorganic compound synthesized using this compound as a starting material. The most common method involves the reaction of a sodium sulfite solution (which can be formed from sodium bisulfite) with elemental sulfur. The process typically requires heating the mixture to facilitate the reaction.

Role as a Reducing Agent: Synthesis of Metallic Nanoparticles

In recent years, this compound has gained prominence as a reducing agent in the "green" synthesis of metallic nanoparticles, such as silver (Ag) and gold (Au) nanoparticles. This method is valued for its simplicity and the use of a relatively mild reducing agent. The synthesis involves the reduction of a metal salt solution by sodium bisulfite, leading to the formation of metal atoms that then nucleate and grow into nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and the concentration of reactants and stabilizing agents.[4][5]

Quantitative Data on Synthesis Reactions

The efficiency of inorganic synthesis reactions involving this compound is dependent on various factors, including temperature, pH, reactant concentrations, and the presence of catalysts. The following tables summarize key quantitative data for the synthesis of sodium dithionite and silver nanoparticles.

| Parameter | Zinc Dust Process | Formate Process | Sodium Borohydride Process | Electrolytic Process |

| Primary Reactants | Zinc dust, Sulfur dioxide, Sodium hydroxide/carbonate | Sodium formate, Sulfur dioxide, Sodium hydroxide/carbonate, Methanol | Sodium borohydride, Sulfur dioxide, Sodium hydroxide | Sodium bisulfite / SO₂ in water |

| Reaction Temperature | ~40°C (Step 1)[1] | 65 - 85°C | Not specified | 5 - 25°C[1] |

| Reaction Pressure | Atmospheric[1] | 1 - 3 bar | Not specified | Atmospheric[1] |

| pH | 5 - 6 (Amalgam variant) | 4 - 5 | Strongly alkaline | 4.6 - 5.8 (Catholyte)[1] |

| Purity of Product | High | 87% - 91% | High | Solution form |

| Typical Yield | Not specified | ~75% (based on SO₂) | Not specified | Dependent on current |

Table 1: Quantitative Data for Sodium Dithionite Synthesis. [1]

| Parameter | Experimental Conditions |

| Reactants | Silver nitrate (AgNO₃), Sodium sulfite (Na₂SO₃), Sodium dodecyl sulfate (SDS) |

| Temperature | 97°C (reduction observed in 5 minutes or less)[4][5] |

| Sulfite Addition Rate | 7.5 and 15 µmol/min (for stable, small, spherical nanoparticles at low SDS concentration)[4] |

| SDS Concentration | 4 mM (low concentration), 10 mM (high concentration, yielding 9 nm mean size nanoparticles at high sulfite addition rate)[4] |

| Final Sulfite/Silver Molar Ratio | 0.45 |

Table 2: Experimental Parameters for Silver Nanoparticle Synthesis. [4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a precursor.

Protocol 1: Synthesis of Sodium Dithionite via the Zinc Dust Process

Materials:

-

Zinc dust

-

Sulfur dioxide (gas)

-

Sodium hydroxide or sodium carbonate solution

-

Water

Procedure:

-

Prepare an aqueous slurry of zinc dust in a stirred, cooled reactor. Maintain the temperature at approximately 40°C.[1]

-

Introduce gaseous sulfur dioxide into the zinc slurry. Allow the reaction to proceed until the zinc dust is consumed, forming a solution of zinc dithionite.[1]

-

Filter the solution to remove any unreacted zinc dust and other solid impurities.[1]

-

Transfer the clarified zinc dithionite solution to a separate vessel.

-

Add a solution of sodium hydroxide or sodium carbonate to precipitate zinc as zinc hydroxide or zinc carbonate.[1]

-

Filter the mixture to remove the zinc byproduct, leaving a clarified solution of sodium dithionite.[1]

-

The resulting sodium dithionite solution can be used directly or further processed to obtain a solid product.

Protocol 2: Synthesis of Sodium Thiosulfate

Materials:

-

Sodium carbonate

-

Sulfur dioxide (gas)

-

Powdered sulfur

-

Ethanol (small amount)

-

Water

Procedure:

-

Prepare a solution of sodium bisulfite by passing sulfur dioxide gas through a solution of sodium carbonate.[6]

-

Transfer the sodium bisulfite solution to a beaker and cautiously add sodium carbonate.

-

Boil the solution for approximately 15 minutes.[6]

-

Add powdered sulfur, wetted with a small amount of ethanol, to the boiling solution.[6]

-

Gently boil the mixture under reflux for at least 1.5 hours.[6]

-

Filter the hot solution to remove any unreacted sulfur.

-

Evaporate the filtrate to a smaller volume and allow it to cool to room temperature to obtain crystals of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[6]

Protocol 3: Synthesis of Silver Nanoparticles

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium sulfite (Na₂SO₃)

-

Sodium dodecyl sulfate (SDS)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of silver nitrate and sodium dodecyl sulfate (stabilizer) in a stirred reactor.

-

Prepare a separate aqueous solution of sodium sulfite.

-

Add the sodium sulfite solution to the heated silver nitrate solution at a controlled rate (e.g., 7.5 or 15 µmol/min).[4]

-

Maintain the reaction at 97°C for a sufficient time to allow for the formation of silver nanoparticles (typically observed by a color change in the solution).

-

The resulting colloidal solution contains silver nanoparticles.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

- 3. WO2008135631A1 - Method for preparing dithionite - Google Patents [patents.google.com]

- 4. Silver nanoparticles synthesis in aqueous solutions using sulfite as reducing agent and sodium dodecyl sulfate as stabilizer [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Silver Nanoparticles [protocols.io]

Methodological & Application

detailed protocol for bisulfite conversion of DNA for methylation analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and the development of various diseases, including cancer. The "gold standard" for analyzing DNA methylation at single-nucleotide resolution is bisulfite sequencing.[1][2] This method relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain largely unreactive.[3][4] Subsequent PCR amplification and sequencing allow for the precise identification of methylation sites, as the original methylated cytosines are read as cytosine, and the unmethylated cytosines (converted to uracil) are read as thymine.[5]

This document provides a detailed protocol for the bisulfite conversion of DNA, a summary of key quantitative parameters from various methods, and visual representations of the workflow and underlying chemical reactions to aid researchers in performing this crucial technique.

Principle of Bisulfite Conversion

The bisulfite conversion of DNA is a three-step chemical process:

-

Sulfonation: Sodium bisulfite reacts with the 5-6 double bond of cytosine residues in single-stranded DNA.[6][2] This initial step is a nucleophilic attack that forms a sulfonated cytosine intermediate.[6]

-

Deamination: The sulfonated cytosine intermediate undergoes hydrolytic deamination, where the amino group at the C4 position is removed, resulting in a sulfonated uracil.[6][2] 5-methylcytosine is resistant to this deamination due to the protective methyl group at the C5 position.[1]

-

Desulfonation: Under alkaline conditions, the sulfonate group is removed from the uracil base, yielding uracil.[6][2]

Following these steps, the DNA is purified to remove residual reagents and is ready for downstream analysis such as PCR, sequencing, or microarray analysis.[1]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices and commercially available kits. It is crucial to consult the manufacturer's instructions when using a specific kit, as incubation times, temperatures, and reagent compositions may vary.

Materials:

-

Sodium bisulfite solution (freshly prepared)[6]

-

Denaturation solution (e.g., 3M NaOH)[6]

-

Desulfonation buffer[6]

-

DNA purification columns or reagents (e.g., spin columns)

-

Nuclease-free water

-

Thermal cycler or water bath

-

Microcentrifuge

Procedure:

1. DNA Denaturation:

-

It is critical to start with single-stranded DNA as double-stranded DNA is resistant to bisulfite treatment.[3]

-

Chemical Denaturation: Add 2 µL of freshly prepared 3M NaOH to your DNA sample (up to 20 µL).[6] Incubate at 37°C for 15 minutes.[8][9]

-

Thermal Denaturation: Alternatively, incubate the DNA sample at 95-98°C for 5-10 minutes.[1][10] This method is often employed in commercial kits for a more streamlined process.[10]

-

Immediately place the denatured DNA on ice to prevent re-annealing.[1]

2. Bisulfite Treatment (Sulfonation and Deamination):

-

Prepare the bisulfite conversion reagent according to the manufacturer's protocol or by creating a saturated solution of sodium metabisulfite. Some protocols also include urea and hydroquinone.[9]

-

Add the prepared bisulfite solution to the denatured DNA. For example, add 100 µL of conversion solution to a 50 µL DNA sample.[8]

-

Incubate the reaction in the dark, as bisulfite is light-sensitive.[6]

-

Incubation conditions can vary significantly:

-

Standard Incubation: 50-60°C for 12-16 hours.[6]

-

Rapid Incubation (with thermal cycling): Some protocols use repeated cycles of 95°C for 30 seconds and 55°C for 15 minutes for a total of 20 cycles.[9]

-

Optimized Rapid Incubation: 70°C for 30 minutes has been shown to achieve complete conversion with high recovery of cell-free DNA.[11]

-

3. DNA Purification (Desalting):

-

After incubation, the bisulfite-treated DNA needs to be purified to remove the conversion reagents.

-

This is typically achieved using a spin column-based method provided in commercial kits.[8]

-

Load the reaction mixture onto the column and centrifuge. Discard the flow-through.[8]

-

Wash the column with the provided wash buffer.[8]

4. Desulfonation:

-

Add the desulfonation buffer (often containing NaOH) to the column.[6][8]

-

Incubate at room temperature for 15-20 minutes.[8]

-

This step removes the sulfonate group from the uracil bases.[6]

-

Centrifuge the column to remove the desulfonation buffer.[8]

5. Final Purification and Elution:

-

Wash the column again with a wash buffer to remove any remaining salts.[8]

-

Elute the purified, bisulfite-converted DNA with nuclease-free water or an elution buffer.[6][8]

-

The converted DNA is now ready for downstream applications or can be stored at -20°C.[8]

Quantitative Data Summary

The efficiency of bisulfite conversion and the recovery of DNA are critical for the success of downstream analyses. The following table summarizes key quantitative parameters from various studies and commercial kits.

| Parameter | Range/Value | Source/Kit | Notes |

| DNA Input | 100 pg - 2 µg | General Protocol[2] | Using too much DNA (>2µg) can lead to incomplete conversion.[7] |

| 0.2 ng - 2 µg | Commercial Kits[12] | Some kits are optimized for very low DNA input. | |

| Conversion Efficiency | 99.5% - 100% | High-Quality Protocols/Kits[1][2][12] | Incomplete conversion can lead to false-positive methylation results.[2][3] |

| 96% - 100% | Comparison of 12 cfDNA kits[13] | Efficiency can vary between different commercial kits. | |

| DNA Recovery | 9% - 32% | Comparison of 12 cfDNA kits[13] | Significant DNA loss is a known issue with bisulfite treatment.[7] |

| 22% - 66% | Comparison of 12 cfDNA kits (plasma input)[13] | The choice of kit significantly impacts the final amount of converted DNA.[13] | |

| ~65% | Optimized rapid method for cfDNA[11] | Method optimization can improve DNA recovery. | |

| Inappropriate Conversion | ~1% | Standard Protocol[7] | Conversion of 5-methylcytosine to thymine is a potential source of error.[7][14] |

Visualizing the Process

Bisulfite Conversion Workflow

The following diagram illustrates the major steps involved in the bisulfite conversion of genomic DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 4. whatisepigenetics.com [whatisepigenetics.com]

- 5. researchgate.net [researchgate.net]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncodiag.fr [oncodiag.fr]

- 9. academic.oup.com [academic.oup.com]

- 10. epigenie.com [epigenie.com]

- 11. An optimized rapid bisulfite conversion method with high recovery of cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Bisulfite Conversion Kits | EpigenTek [epigentek.com]

- 13. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Application Notes: Sodium Hydrogen Sulfite as a Reducing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen sulfite (NaHSO₃), also known as sodium bisulfite, is a versatile and cost-effective inorganic reagent with significant applications in organic synthesis. While it is a relatively mild reducing agent, its utility extends beyond simple reduction reactions. In the context of organic chemistry, it serves three primary roles: as a purifying and protecting agent for aldehydes through the formation of stable adducts, as a key component in one-pot reductive amination protocols, and as a reductant for specific functional groups, notably nitroarenes. It is also widely used as a quenching agent during reaction workups to neutralize oxidizing agents.[1][2] This document provides detailed application notes and experimental protocols for its use as a reducing agent, focusing on key transformations relevant to pharmaceutical and chemical development.

Key Applications and Mechanisms

Sodium this compound's reactivity is centered around two main chemical properties: its ability to undergo nucleophilic addition to carbonyl groups and its capacity to act as a reducing agent.[3]

-

Addition to Carbonyls: It reacts reversibly with aldehydes and some unhindered ketones to form crystalline α-hydroxy sulfonic acid salts, commonly known as bisulfite adducts.[4] This reaction is fundamental to its use in the purification of aldehydes from reaction mixtures and as a method to protect the aldehyde functionality. The aldehyde can be easily regenerated from the adduct by treatment with either acid or base.[4]

-

Reductive Pathways: As a reducing agent, NaHSO₃ is effective for the conversion of nitroarenes to aminoarenes, a transformation that is often facilitated by a catalyst.[5] It is also a crucial component in direct reductive amination protocols where it enables the in situ formation of an aldehyde from its stable bisulfite adduct, which is then converted to an amine.

-

Work-up Quenching Agent: In post-reaction work-ups, an aqueous solution of sodium bisulfite is frequently used to destroy excess oxidizing agents such as halogens (Cl₂, Br₂, I₂), hypochlorite, potassium permanganate, and chromium trioxide.[1] This prevents unwanted side reactions and ensures the safety of the subsequent purification steps.

Application 1: Direct Reductive Amination via Aldehyde-Bisulfite Adducts

The use of aldehyde-bisulfite adducts as stable, crystalline surrogates for volatile or unstable aldehydes is a powerful strategy in amine synthesis. This one-pot method avoids the isolation of potentially problematic aldehyde intermediates and often leads to higher yields and purity. The adduct serves as a solid, easy-to-handle precursor that liberates the aldehyde in situ.

Logical Workflow for Reductive Amination

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a procedure used in the synthesis of ionizable lipids for pharmaceutical applications.

Materials:

-

Aldehyde-bisulfite adduct

-

Amine (primary or secondary)

-

Triethylamine (NEt₃)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the aldehyde-bisulfite adduct (2.3 equivalents) and 2-MeTHF (10 volumes relative to the adduct).

-

Stir the suspension at room temperature until a homogeneous mixture is observed.

-

Add triethylamine (2.4 equivalents) to the reaction mixture, followed by the amine (1.0 equivalent).

-

Add sodium triacetoxyborohydride (4.3 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by washing with a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Quantitative Data: Synthesis of Various Amines

The following table summarizes the yields obtained for the reductive amination of various aldehyde-bisulfite adducts with different amines.

| Entry | Aldehyde-Bisulfite Adduct | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Piperidine | 1-Benzylpiperidine | 94 |

| 2 | 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzyl)morpholine | 92 |

| 3 | Cyclohexanecarboxaldehyde | Benzylamine | N-Benzyl-N-(cyclohexylmethyl)amine | 85 |

| 4 | Heptanal | Dibenzylamine | N,N-Dibenzylheptan-1-amine | 88 |

| 5 | 2-Naphthaldehyde | Pyrrolidine | 1-(Naphthalen-2-ylmethyl)pyrrolidine | 90 |

Application 2: Synthesis of N-Arylsulfonamides from Nitroarenes

Sodium bisulfite serves as an effective reductant for the conversion of nitroarenes in a one-pot synthesis of N-arylsulfonamides. This iron-catalyzed reaction provides a direct and environmentally friendly alternative to traditional methods that often rely on pre-formed, potentially genotoxic anilines. The reaction proceeds under mild conditions and tolerates a wide array of functional groups.[5]

Reaction Pathway for N-Arylsulfonamide Synthesis

Caption: Synthesis of N-arylsulfonamides.

Experimental Protocol: Iron-Catalyzed Synthesis of N-Arylsulfonamides[5]

Materials:

-

Nitroarene

-

Sodium arylsulfinate

-

Iron(II) chloride (FeCl₂)

-

Sodium this compound (NaHSO₃)

-

Dimethyl sulfoxide (DMSO)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To an oven-dried Schlenk tube, add the nitroarene (0.5 mmol, 1.0 equiv), sodium arylsulfinate (1.0 mmol, 2.0 equiv), FeCl₂ (0.1 mmol, 20 mol%), and NaHSO₃ (1.5 mmol, 3.0 equiv).

-

Evacuate and backfill the tube with nitrogen (repeat three times).

-

Add anhydrous DMSO (2.0 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Quantitative Data: N-Arylsulfonamide Synthesis[5]

| Entry | Nitroarene | Sodium Arylsulfinate | Time (h) | Yield (%) |

| 1 | Nitrobenzene | Sodium benzenesulfinate | 12 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Sodium p-toluenesulfinate | 12 | 92 |

| 3 | 1-Methoxy-4-nitrobenzene | Sodium benzenesulfinate | 24 | 78 |

| 4 | 1-Nitro-4-(trifluoromethyl)benzene | Sodium p-toluenesulfinate | 12 | 89 |

| 5 | 2-Nitrotoluene | Sodium benzenesulfinate | 24 | 75 |

Application 3: Aldehyde Purification and Work-up

The formation of bisulfite adducts is a classical and highly effective method for purifying aldehydes from reaction mixtures containing other organic compounds, such as alcohols or unreactive ketones. The charged adduct is water-soluble and can be easily separated by liquid-liquid extraction.

Experimental Workflow: Aldehyde Purification and Recovery

Caption: Purification of aldehydes via bisulfite adduct.

Experimental Protocol: Purification of an Aldehyde from a Mixture

This protocol describes the removal of an aldehyde from a mixture with a non-carbonyl compound.

Materials:

-

Crude mixture containing the aldehyde

-

Methanol (or THF, DMF)

-

Saturated aqueous sodium bisulfite solution (freshly prepared)

-